molecular formula C18H27FN2O4 B10822387 (2S)-N-[(2R)-2-[3-(2-fluorophenyl)propanoylamino]propyl]-2,4-dihydroxy-3,3-dimethylbutanamide

(2S)-N-[(2R)-2-[3-(2-fluorophenyl)propanoylamino]propyl]-2,4-dihydroxy-3,3-dimethylbutanamide

Cat. No.: B10822387
M. Wt: 354.4 g/mol
InChI Key: HCDITNRDWJWQAL-MLGOLLRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

MMV689258 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The aromatic side chain allows for substitution reactions, where different substituents can be introduced to alter the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

MMV689258 has a wide range of scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C18H27FN2O4

Molecular Weight

354.4 g/mol

IUPAC Name

(2S)-N-[(2R)-2-[3-(2-fluorophenyl)propanoylamino]propyl]-2,4-dihydroxy-3,3-dimethylbutanamide

InChI

InChI=1S/C18H27FN2O4/c1-12(10-20-17(25)16(24)18(2,3)11-22)21-15(23)9-8-13-6-4-5-7-14(13)19/h4-7,12,16,22,24H,8-11H2,1-3H3,(H,20,25)(H,21,23)/t12-,16-/m1/s1

InChI Key

HCDITNRDWJWQAL-MLGOLLRUSA-N

Isomeric SMILES

C[C@H](CNC(=O)[C@H](C(C)(C)CO)O)NC(=O)CCC1=CC=CC=C1F

Canonical SMILES

CC(CNC(=O)C(C(C)(C)CO)O)NC(=O)CCC1=CC=CC=C1F

Origin of Product

United States

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